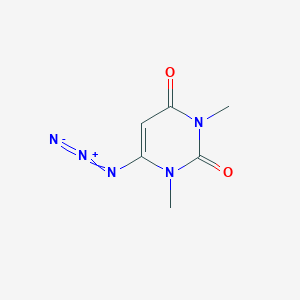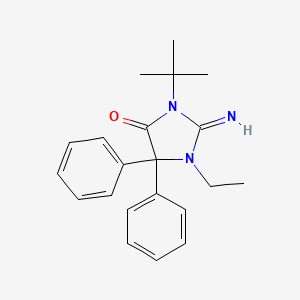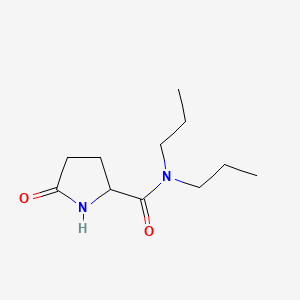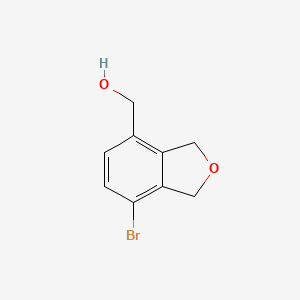![molecular formula C11H17N3O3 B13936359 tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate typically involves multiple steps, starting from readily available starting materials
-
Formation of the Pyrazolo[5,1-b]oxazole Ring: : This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate electrophile. The reaction conditions may include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF).
-
Introduction of the Tert-butyl Carbamate Group: : The final step involves the reaction of the intermediate pyrazolo[5,1-b]oxazole compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate.
Analyse Chemischer Reaktionen
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include alkyl halides and nucleophiles, such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate has several scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
-
Medicine: : The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
-
Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate can be compared with other similar compounds, such as:
-
Pyrazolo[5,1-b]oxazole Derivatives: : These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
-
Carbamate Derivatives: : Compounds containing the carbamate functional group can have diverse structures and properties. Comparing tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate with other carbamates can highlight its unique features.
-
Heterocyclic Compounds: : Other heterocyclic compounds, such as pyrazoles and oxazoles, can be compared to understand the influence of the ring structure on the compound’s properties.
Eigenschaften
Molekularformel |
C11H17N3O3 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
tert-butyl N-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-ylmethyl)carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)12-6-8-7-16-9-4-5-13-14(8)9/h4-5,8H,6-7H2,1-3H3,(H,12,15) |
InChI-Schlüssel |
PMXDXWKWBXREGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1COC2=CC=NN12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


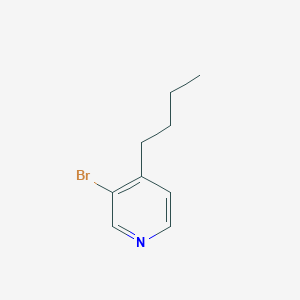
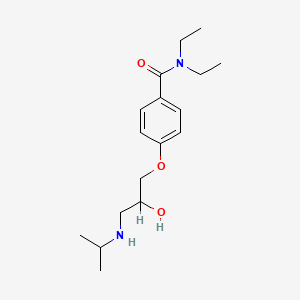
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
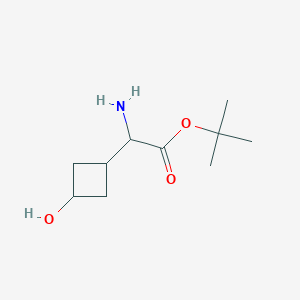
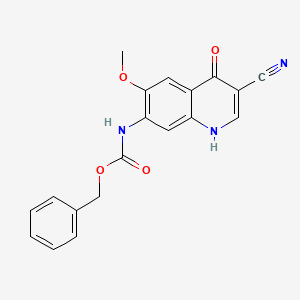
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)


